![molecular formula C8H9FO2 B13338631 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the spiro[2.5]oct-6-en-5-one core. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted spirocyclic compounds
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling cascades.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one: Unique due to its specific spirocyclic structure and functional groups.
6-Fluoro-7-hydroxyspiro[3.5]oct-6-en-5-one: Similar structure but with a different ring size, leading to distinct chemical properties.
6-Fluoro-7-hydroxyspiro[2.4]oct-6-en-5-one: Variation in the ring size and position of functional groups, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of a fluorine atom and a hydroxyl group on a spirocyclic core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H9FO2 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
6-fluoro-5-hydroxyspiro[2.5]oct-5-en-7-one |
InChI |
InChI=1S/C8H9FO2/c9-7-5(10)3-8(1-2-8)4-6(7)11/h10H,1-4H2 |
InChI-Schlüssel |
QEQFMWPWHMCMPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(=C(C(=O)C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


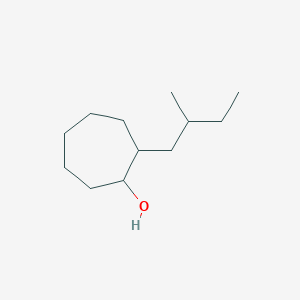

![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13338576.png)
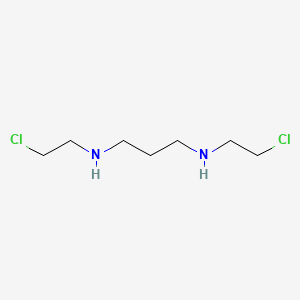
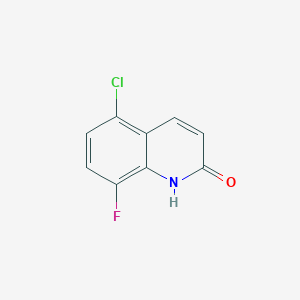
![2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13338599.png)
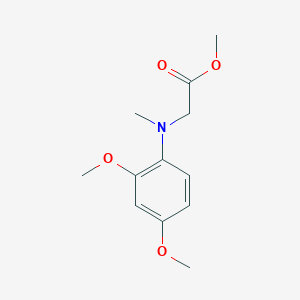
![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)


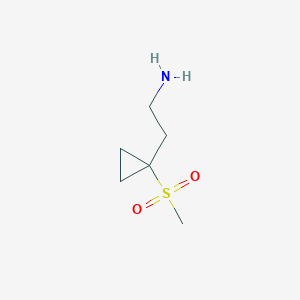
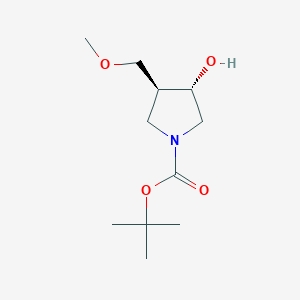
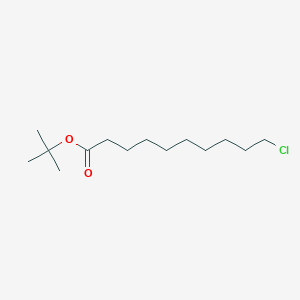
![(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
